Cas no 88898-17-3 (Atrial Natriuretic Peptide (ANP) (1-28), rat)

Atrial Natriuretic Peptide (ANP) (1-28), rat 化学的及び物理的性質
名前と識別子
-
- ANF (1-28), RAT
- ATRIAL NATRIURETIC FACTOR (1-28) (RAT)
- SER-SER-CYS-PHE-GLY-GLY-ARG-ILE-ASP-ARG-ILE-GLY-ALA-GLN-SER-GLY-LEU-GLY-CYS-ASN-SER-PHE-ARG(DISULFIDE BRIDGE:CYS3-CYS18)
- SER-LEU-ARG-ARG-SER-SER-CYS-PHE-GLY-GLY-ARG-ILE-ASP- ARG-ILE-GLY-ALA-GLN-SER-GLY-LEU-GLY-CYS-ASN-SER-PHE-ARG-TYR(DISULFIDE BRIDGE:CYS7-CYS23)
- SER-LEU-ARG-ARG-SER-SER-CYS-PHE-GLY-GLY-ARG-ILE-ASP-ARG-ILE-GLY-ALA-GLN-SER-GLY-LEU-GLY-CYS-ASN-SER-PHE-ARG-TYR: SLRRSSCFGGRIDRIGAQSGLGCNSFRY DISULFIDE BRIDGE CYS7-CYS23
- Atrial Natriuretic Factor (1-28) (mouse, rabbit, rat), rANF (1- 28)
- Atrial Natriuretic Factor (1-28) (mouse, rabbit, rat)
- ATRIAL NATRIURETIC PEPTIDE
- Atrial Natriuretic Peptide (1-28), rat
- AtrialNatriureticFactor(1-28)(mouse00rabbit00rat)
- ANF 1-28
- ANP 1-28,RAT
- CARDIONATRIN
- RANF
- RANP
- α-Atriopeptin
- Atrial Natriuretic Peptide (ANP) (1-28), rat
- 1,2-Dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecaazacyclotripentacontane, cyclic peptide deriv. (ZCI)
- Atrial natriuretic peptide-28 (rat) (9CI)
- Atriopeptin-33 (rat), 1-de-L-leucine-2-de-L-alanine-3-deglycine-4-de-L-proline-5-de-L-arginine- (ZCI)
- (1-28)-Rat atrial natriuretic peptide
- (99-126)-Rat atrial natriuretic factor
- (99-126)-Rat atrial natriuretic polypeptide
- (99-126)-Rat atriopeptin
- 1-28-Rat atriopeptin
- 12: PN: WO2007058336 SEQID: 12 claimed protein
- Alpha rat atrial natriuretic polypeptide
- Atrial natriuretic peptide (rat)
- rANF-(99-126)
- Rat ANF-(99-126)
- Rat atrial natriuretic factor(1-28)
- Rat atrial natriuretic factor(99-126)
- Rat atrial natriuretic factor-28
- Rat atrial natriuretic peptide(1-28)
- Rat atrial natriuretic peptide(99-126)
- Rat atrial natriuretic peptide-28
- Rat atriopeptin(1-28)
- Rat atriopeptin(99-126)
- Rat atriopeptin-28
- Rat natriuretic peptide(1-28)
- Rat α-atrial natriuretic peptide
- Rat α-atrial natriuretic peptide(1-28)
- Rat α-atriopeptin
- α-Atriopeptin (rat)
- α-Rat atrial natriuretic polypeptide
- α-Rat atriopeptin(1-28)
- Atrial Natriuretic Factor (1-28) (mouse, rabbit, rat) H-Ser-Leu-Arg-Arg-Ser-Ser-Cys-Phe-Gly-Gly-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys-Asn-Ser-Phe-Arg-Tyr-OH (Disulfide bond)
- Cardiodilatin-126
- AKOS024456849
- CDD-ANP-99-126
- Atrial Natriuretic Factor (1-28) (mouse, rabbit, rat) trifluoroacetate salt
- PD076374
- DA-61305
- Cardiodilatin
- Atrial natriuretic factor(1-28)(rat)
- 88898-17-3
- Atrial Natriuretic Peptide rat, >=97% (HPLC)
- Cardiodilation-atrial natriuretic peptide
- Atrial Natriuretic Peptide rat
- 92047-08-0
-
- インチ: 1S/C128H205N45O39S2/c1-10-64(7)99-121(209)151-52-94(183)152-66(9)101(189)156-77(36-37-91(130)180)109(197)167-85(56-175)105(193)150-53-96(185)154-78(43-62(3)4)103(191)149-54-97(186)155-89(119(207)164-82(48-92(131)181)114(202)169-86(57-176)116(204)163-81(46-68-25-16-13-17-26-68)113(201)159-74(29-20-40-144-126(136)137)107(195)166-84(123(211)212)47-69-32-34-70(179)35-33-69)60-213-214-61-90(171-118(206)88(59-178)170-117(205)87(58-177)168-108(196)75(30-21-41-145-127(138)139)157-106(194)73(28-19-39-143-125(134)135)158-112(200)79(44-63(5)6)161-102(190)71(129)55-174)120(208)162-80(45-67-23-14-12-15-24-67)104(192)148-50-93(182)147-51-95(184)153-72(27-18-38-142-124(132)133)110(198)173-100(65(8)11-2)122(210)165-83(49-98(187)188)115(203)160-76(111(199)172-99)31-22-42-146-128(140)141/h12-17,23-26,32-35,62-66,71-90,99-100,174-179H,10-11,18-22,27-31,36-61,129H2,1-9H3,(H2,130,180)(H2,131,181)(H,147,182)(H,148,192)(H,149,191)(H,150,193)(H,151,209)(H,152,183)(H,153,184)(H,154,185)(H,155,186)(H,156,189)(H,157,194)(H,158,200)(H,159,201)(H,160,203)(H,161,190)(H,162,208)(H,163,204)(H,164,207)(H,165,210)(H,166,195)(H,167,197)(H,168,196)(H,169,202)(H,170,205)(H,171,206)(H,172,199)(H,173,198)(H,187,188)(H,211,212)(H4,132,133,142)(H4,134,135,143)(H4,136,137,144)(H4,138,139,145)(H4,140,141,146)/t64-,65-,66-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,99-,100-/m0/s1
- InChIKey: QGFSVPWZEPKNDV-BRTFOEFASA-N
- ほほえんだ: [C@@H](NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC([C@H]1NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(N)=N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(N)=N)NC(=O)CNC(=O)CNC(=O)[C@H](CC2C=CC=CC=2)NC(=O)[C@@H](NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(N)=N)NC(=O)[C@H](CCCNC(N)=N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](N)CO)CSSC1)=O)(C(=O)N[C@@H](CCCNC(N)=N)C(=O)N[C@H](C(=O)O)CC1C=CC(O)=CC=1)CC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 3061.491629g/mol
- ひょうめんでんか: 0
- XLogP3: -14.2
- 水素結合ドナー数: 53
- 水素結合受容体数: 47
- 回転可能化学結合数: 74
- どういたいしつりょう: 3060.488274g/mol
- 単一同位体質量: 3060.488274g/mol
- 水素結合トポロジー分子極性表面積: 1450Ų
- 重原子数: 214
- 複雑さ: 6950
- 同位体原子数: 0
- 原子立体中心数の決定: 25
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 1001
じっけんとくせい
- 色と性状: はくしょくふんまつ
- ようかいど: 0.05 M acetic acid: 1 mg/mL, clear, colorless
- PSA: 1453.98000
- LogP: -1.81240
- ようかいせい: 0.05 M酢酸:1 mg/ml
Atrial Natriuretic Peptide (ANP) (1-28), rat セキュリティ情報
- WGKドイツ:3
- セキュリティの説明: S22; S24/25
- 福カードFコード:10
- ちょぞうじょうけん:Powder -80°C 2 years -20°C 1 year In solvent -80°C 6 months -20°C 1 month
Atrial Natriuretic Peptide (ANP) (1-28), rat 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6870-1mg |
Atrial natriuretic factor (1-28) (rat) |
88898-17-3 | 98% | 1mg |
¥2710.00 | 2023-09-09 | |
AAPPTec | P001259-2.5mg |
Atrial Natriuretic Peptide (1-28), rat |
88898-17-3 | 2.5mg |
$865.00 | 2024-07-20 | ||
AAPPTec | P001268-0.5mg |
Atriopeptin II, rat, rabbit, mouse |
88898-17-3 | 0.5mg |
$250.00 | 2024-07-20 | ||
AAPPTec | P001268-2.5mg |
Atriopeptin II, rat, rabbit, mouse |
88898-17-3 | 2.5mg |
$750.00 | 2024-07-20 | ||
MedChemExpress | HY-P1236-1mg |
Atrial Natriuretic Peptide (ANP) (1-28), rat |
88898-17-3 | 96.37% | 1mg |
¥2800 | 2024-04-17 | |
A2B Chem LLC | AX45096-5mg |
Atrial Natriuretic Factor (1-28) (mouse, rabbit, rat) H-Ser-Leu-Arg-Arg-Ser-Ser-Cys-Phe-Gly-Gly-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys-Asn-Ser-Phe-Arg-Tyr-OH (Disulfide bond) |
88898-17-3 | 96% | 5mg |
$1015.00 | 2024-04-19 | |
LKT Labs | A7669-2.5mg |
A-type Natriuretic Peptide (1-28), rat |
88898-17-3 | ≥95% | 2.5mg |
$650.00 | 2024-05-21 | |
TargetMol Chemicals | TP1221-5 mg |
Atrial Natriuretic Peptide (ANP) (1-28), rat |
88898-17-3 | 98% | 5mg |
¥ 8,850 | 2023-07-11 | |
ChemScence | CS-0029070-1mg |
Atrial Natriuretic Peptide (ANP) (1-28), rat |
88898-17-3 | 97.72% | 1mg |
$280.0 | 2022-04-26 | |
TargetMol Chemicals | TP1221-1 mg |
Atrial Natriuretic Peptide (ANP) (1-28), rat |
88898-17-3 | 98% | 1mg |
¥ 2,550 | 2023-07-11 |
Atrial Natriuretic Peptide (ANP) (1-28), rat 合成方法
ごうせいかいろ 1
1.2 Reagents: Hydrogen sulfide ; 30 min, 20 °C
1.3 Solvents: Ethyl acetate ; 20 °C
1.4 Reagents: Ammonia Solvents: Water ; pH 8.0, 20 °C
1.5 Reagents: Hydrogen peroxide ; 30 min, 20 °C
1.6 Reagents: Acetic acid Solvents: Water ; 20 °C
Atrial Natriuretic Peptide (ANP) (1-28), rat Raw materials
Atrial Natriuretic Peptide (ANP) (1-28), rat Preparation Products
Atrial Natriuretic Peptide (ANP) (1-28), rat 関連文献
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
Atrial Natriuretic Peptide (ANP) (1-28), ratに関する追加情報
Atrial Natriuretic Peptide (ANP) (1-28), rat: A Comprehensive Overview
Atrial Natriuretic Peptide (ANP) (1-28), specifically tailored for rat applications, is a critical component in the field of cardiovascular and renal research. This peptide, with the CAS number 88898-17-3, plays a pivotal role in the regulation of blood pressure, fluid balance, and electrolyte homeostasis. Its significance in understanding and treating various physiological and pathological conditions has made it a cornerstone in biomedical research.
The Atrial Natriuretic Peptide (ANP) (1-28), rat version, is synthesized primarily in the atrial myocardium of the heart. It is released in response to increased blood volume and pressure, making it a key regulator in cardiovascular homeostasis. The peptide exerts its effects through binding to specific guanylyl cyclase-linked receptors, which subsequently increase cyclic GMP levels, leading to vasodilation, natriuresis, and diuresis.
Recent advancements in the study of Atrial Natriuretic Peptide (ANP) have highlighted its multifaceted roles beyond just blood pressure regulation. For instance, studies have demonstrated its involvement in modulating inflammation, immune responses, and even neuroprotection. These findings have opened new avenues for therapeutic applications, particularly in chronic heart failure and hypertension.
In clinical research, the Atrial Natriuretic Peptide (ANP) (1-28), rat formulation has been extensively used to investigate its potential as a diagnostic biomarker. Elevated levels of ANP have been observed in conditions such as heart failure, pulmonary hypertension, and renal dysfunction. This makes it a valuable tool for early detection and monitoring of these conditions.
The development of synthetic Atrial Natriuretic Peptide (ANP) (1-28) has revolutionized experimental studies. Researchers can now manipulate specific segments of the peptide to study its pharmacological effects more precisely. For example, modifications at the C-terminal region can enhance its stability and bioavailability, making it more effective in vivo.
One of the most intriguing aspects of Atrial Natriuretic Peptide (ANP) is its interaction with other cardiovascular peptides such as B-type natriuretic peptide (BNP) and C-type natriuretic peptide (CNP). These interactions have been shown to influence the overall response to cardiovascular stress. Understanding these complex interactions is crucial for developing targeted therapies that can effectively modulate cardiovascular function.
Recent clinical trials have explored the use of Atrial Natriuretic Peptide (ANP) analogs as potential treatments for heart failure. These analogs have shown promise in improving symptoms and reducing hospitalizations in patients with chronic heart failure. The rat model has been instrumental in these preclinical studies, providing valuable insights into dosing and efficacy.
The role of Atrial Natriuretic Peptide (ANP) in renal function is another area of active research. Studies have indicated that ANP can protect against kidney damage by inhibiting renin release and reducing angiotensin II levels. This protective effect makes ANP a potential therapeutic agent for various renal diseases.
Advances in biotechnology have enabled the production of high-purity Atrial Natriuretic Peptide (ANP) (1-28), rat versions using recombinant DNA technology. This has not only improved the availability of the peptide for research purposes but also ensured consistency in quality and batch-to-batch reproducibility.
The therapeutic potential of Atrial Natriuretic Peptide (ANP) extends beyond cardiovascular and renal diseases. Emerging evidence suggests its role in modulating bone metabolism and even neurodegenerative disorders. These findings highlight the broad spectrum of activities associated with this peptide.
In summary, Atrial Natriuretic Peptide (ANP) (1-28), rat is a vital tool in biomedical research with significant implications for understanding and treating various physiological and pathological conditions. Its multifaceted roles in cardiovascular regulation, renal function, and beyond make it a cornerstone of modern pharmacological research.
88898-17-3 (Atrial Natriuretic Peptide (ANP) (1-28), rat) 関連製品
- 90984-99-9(Atrial natriureticpeptide-26 (rat) (9CI))
- 113-79-1(Argipressin)
- 89139-54-8(Atrial natriureticpeptide-23 (rat) (9CI))
- 91421-87-3(Atrial natriureticpeptide-23 (rat), N-L-arginyl- (9CI))
- 658-79-7(Glycyl-L-tyrosine)
- 89213-87-6(Atrial natriureticpeptide-28 (human) (9CI))
- 107452-89-1(Ziconotide Polyacetate)
- 115966-23-9(Urodilatin)
- 9087-70-1(Aprotinin)
- 113-98-4(Penicillin G potassium)